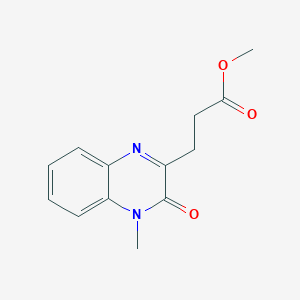
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is a chemical compound belonging to the quinoxaline family Quinoxalines are bicyclic compounds consisting of a benzene ring fused to a pyrazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate typically involves the following steps:
Formation of the Quinoxaline Core: The quinoxaline core can be synthesized through the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or diketones, under acidic or basic conditions.
Introduction of the Propanoate Chain: The propanoate chain can be introduced via alkylation reactions.
Methylation: The final step involves the methylation of the ester group using methyl iodide in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, basic conditions.
Major Products
Oxidation: Quinoxaline-2,3-diones.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoxaline derivatives.
Applications De Recherche Scientifique
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate has several scientific research applications:
Medicinal Chemistry: The compound’s quinoxaline core is a pharmacophore in many biologically active molecules, including antiviral, anticancer, and anti-inflammatory agents.
Materials Science: Quinoxaline derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Mécanisme D'action
The mechanism of action of methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate involves its interaction with specific molecular targets. The quinoxaline core can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-3,4-dihydroquinoxalin-2-one: Similar core structure but lacks the propanoate chain.
Quinoxaline-2,3-dione: Oxidized form of the quinoxaline core.
Methyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate: Similar structure but with an acetate chain instead of a propanoate chain.
Uniqueness
Methyl 3-(4-methyl-3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoate chain and the methyl ester group enhances its solubility and reactivity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
73148-17-1 |
|---|---|
Formule moléculaire |
C13H14N2O3 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
methyl 3-(4-methyl-3-oxoquinoxalin-2-yl)propanoate |
InChI |
InChI=1S/C13H14N2O3/c1-15-11-6-4-3-5-9(11)14-10(13(15)17)7-8-12(16)18-2/h3-6H,7-8H2,1-2H3 |
Clé InChI |
IJEXIQLNZNWZRO-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C(C1=O)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



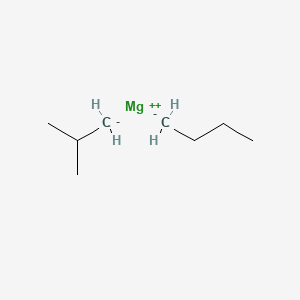
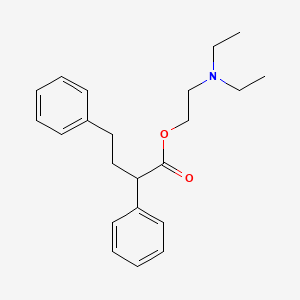
![4-[(Phenylsulfanyl)methyl]pyridine](/img/structure/B14454179.png)
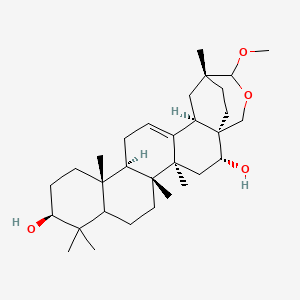

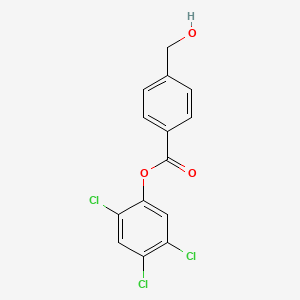
![Methyl 4-[1-(2-carbamoylaziridin-1-yl)ethenyl]benzoate](/img/structure/B14454201.png)
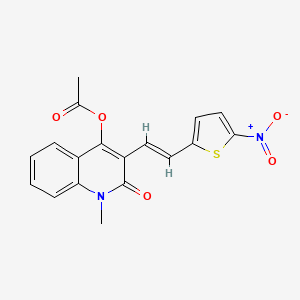
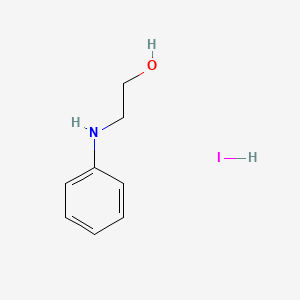
![2-[[(3E)-3-hydroxyiminobutan-2-ylidene]amino]acetic acid](/img/structure/B14454219.png)
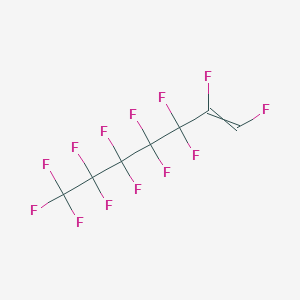
![[3-[3-[2,3-Di(nonanoyloxy)propoxy]-2-nonanoyloxypropoxy]-2-nonanoyloxypropyl] nonanoate](/img/structure/B14454229.png)
![Diethyl [(diethoxyphosphanyl)methyl]phosphonate](/img/structure/B14454236.png)
